6-((2-Hydroxyethyl)amino)-1-hexanol dimethanesulfonate hydrochloride 6-((2-Hydroxyethyl)amino)-1-hexanol dimethanesulfonate hydrochloride
Brand Name: Vulcanchem
CAS No.: 61556-91-0
VCID: VC18448962
InChI: InChI=1S/C10H23NO6S2.ClH/c1-18(12,13)16-9-6-4-3-5-7-11-8-10-17-19(2,14)15;/h11H,3-10H2,1-2H3;1H
SMILES:
Molecular Formula: C10H24ClNO6S2
Molecular Weight: 353.9 g/mol

6-((2-Hydroxyethyl)amino)-1-hexanol dimethanesulfonate hydrochloride

CAS No.: 61556-91-0

Cat. No.: VC18448962

Molecular Formula: C10H24ClNO6S2

Molecular Weight: 353.9 g/mol

* For research use only. Not for human or veterinary use.

6-((2-Hydroxyethyl)amino)-1-hexanol dimethanesulfonate hydrochloride - 61556-91-0

Specification

CAS No. 61556-91-0
Molecular Formula C10H24ClNO6S2
Molecular Weight 353.9 g/mol
IUPAC Name 2-methylsulfonyloxyethyl(6-methylsulfonyloxyhexyl)azanium;chloride
Standard InChI InChI=1S/C10H23NO6S2.ClH/c1-18(12,13)16-9-6-4-3-5-7-11-8-10-17-19(2,14)15;/h11H,3-10H2,1-2H3;1H
Standard InChI Key JBIFHCUWHNDOPZ-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)OCCCCCC[NH2+]CCOS(=O)(=O)C.[Cl-]

Introduction

6-((2-Hydroxyethyl)amino)-1-hexanol dimethanesulfonate hydrochloride is a chemical compound belonging to the class of amino alcohols. It features a hydroxyethyl group and a hexanol backbone, making it significant in various scientific applications, particularly in biochemical research. This compound is often used as a potential building block for more complex molecules due to its functional properties.

Synthesis Methods

The synthesis of 6-((2-Hydroxyethyl)amino)-1-hexanol dimethanesulfonate hydrochloride typically involves several steps, including the protection of functional groups and the formation of the final product through coupling reactions. Common methods include using di-tert-butyl dicarbonate for Boc protection, followed by reaction conditions that optimize yield and purity. These conditions often involve temperature control, inert atmospheres, and appropriate solvents.

Chemical Reactions and Applications

This compound can participate in several types of chemical reactions, including deprotonation and protonation reactions, typically performed under controlled conditions to minimize side reactions. Common reagents include bases for deprotonation and acids for protonation.

Reaction TypeReagentsConditions
DeprotonationBasesInert atmosphere, controlled temperature
ProtonationAcidsControlled pH, temperature

Mechanism of Action and Biological Applications

The mechanism of action of 6-((2-Hydroxyethyl)amino)-1-hexanol dimethanesulfonate hydrochloride involves its interaction with biological systems, particularly through its amine and hydroxyl groups. These interactions allow the compound to act as a substrate or inhibitor in enzymatic reactions. Quantitative data regarding its efficacy in biological systems can be obtained through pharmacological studies.

Scientific Uses

This compound has several scientific uses, primarily in biochemical research. It serves as a building block for synthesizing more complex molecules due to its functional properties.

Availability and Suppliers

6-((2-Hydroxyethyl)amino)-1-hexanol dimethanesulfonate hydrochloride can be sourced from reputable chemical suppliers such as Sigma-Aldrich and BenchChem, where it is available in various purities and forms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator